molecular formula C18H14N4O B2627092 (Z)-N-benzyl-2-cyano-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide CAS No. 1356816-00-6

(Z)-N-benzyl-2-cyano-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide

Cat. No. B2627092
CAS RN: 1356816-00-6
M. Wt: 302.337
InChI Key: LSKZRKXMEPVSFQ-UHFFFAOYSA-N
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Description

The compound “(Z)-N-benzyl-2-cyano-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide” belongs to the class of organic compounds known as imidazopyridines, which are aromatic heterocyclic compounds containing an imidazole ring fused to a pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazo[1,2-a]pyridine core, a cyano group (-CN), and a benzyl group attached to the nitrogen atom of the imidazole ring. The “(Z)” notation indicates the geometry around the carbon-carbon double bond .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The cyano group could undergo addition reactions, and the imidazo[1,2-a]pyridine core could participate in various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and aromatic systems. For instance, the presence of the cyano group could increase its polarity, and the aromatic rings could contribute to its stability and rigidity .

Scientific Research Applications

Antiviral and Antiulcer Agents

The synthesis and evaluation of imidazo[1,2-a]pyridine derivatives have demonstrated potential antiviral activities. A series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, structurally related to known antiviral agents, were specifically designed and prepared for testing as antirhinovirus agents. These compounds were developed through a series of synthesis steps that ensured the creation of the desired E-isomer, which is crucial for their antiviral activity evaluation (Hamdouchi et al., 1999).

Antibacterial Activity

Imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their antibacterial properties. A novel series of these compounds exhibited significant activity against Bacillus subtilis, suggesting their potential as antibacterial agents. The study highlighted the synthesis, characterization, and evaluation of these derivatives, pointing to their utility in combatting bacterial infections (Budumuru et al., 2018).

Catalytic Synthesis

The copper-mediated aerobic oxidative synthesis of 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides showcases the compound's role in facilitating novel synthetic pathways. This process tolerates various functional groups and affords a series of 3-bromo-imidazo[1,2-a]pyridines under mild conditions, demonstrating the compound's utility in the synthesis of structurally complex and potentially bioactive molecules (Zhou et al., 2016).

Phosphatidylinositol 3-Kinase Inhibition

Imidazo[1,2-a]pyridine analogues of the ZSTK474 class of phosphatidylinositol 3-kinase (PI3K) inhibitors have been synthesized for biological evaluation, demonstrating the compound's potential in the development of cancer therapeutics. These analogues maintain isoform selectivity of their benzimidazole counterparts but generally show less potency, indicating the importance of structural variation in optimizing therapeutic activity (Gamage et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Imidazo[1,2-a]pyridines are known to have a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs .

Future Directions

The future research directions could involve exploring the biological activity of this compound and its potential uses in medicine, given the known activities of other imidazo[1,2-a]pyridines .

properties

IUPAC Name

(Z)-N-benzyl-2-cyano-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O/c19-11-15(18(23)21-12-14-6-2-1-3-7-14)10-16-13-20-17-8-4-5-9-22(16)17/h1-10,13H,12H2,(H,21,23)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKZRKXMEPVSFQ-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CN=C3N2C=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CN=C3N2C=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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